2-(1,2-benzoxazol-3-yl)-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}acetamide
Description
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S2/c1-11-16(25-18(20-11)15-7-4-8-24-15)10-19-17(22)9-13-12-5-2-3-6-14(12)23-21-13/h2-8H,9-10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPMRVKQFLADKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)CC3=NOC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-benzoxazol-3-yl)-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[d]isoxazole ring, followed by the synthesis of the thiazole ring. These rings are then linked through a series of coupling reactions.
Preparation of Benzo[d]isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The final step involves coupling the benzo[d]isoxazole and thiazole rings using reagents such as palladium catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the nitrogen atoms in the benzo[d]isoxazole and thiazole rings.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the positions adjacent to the heteroatoms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong bases like sodium hydride (NaH) for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(1,2-benzoxazol-3-yl)-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, which can provide insights into its mechanism of action.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including catalysis and polymer synthesis.
Mechanism of Action
The exact mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}acetamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Further research is needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d]thiazol-2-yl)phenol: This compound shares the benzo[d]thiazole ring but lacks the thiazole ring present in 2-(1,2-benzoxazol-3-yl)-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}acetamide.
4-(benzo[d]thiazol-2-yl)aniline: Similar in structure but with an aniline group instead of the thiazole ring.
Difluoroboron complexes of aromatic imidazole-functionalized 2-(benzo[d]thiazol-2-yl)phenol: These compounds have similar aromatic ring structures but differ in their functional groups and overall reactivity.
Uniqueness
This compound is unique due to its combination of benzo[d]isoxazole and thiazole rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.
Biological Activity
The compound 2-(1,2-benzoxazol-3-yl)-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}acetamide (referred to as Compound A ) is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological effects, particularly its antimicrobial and anticancer properties, based on existing literature.
Chemical Structure and Properties
Compound A is characterized by the presence of a benzoxazole moiety, a thiazole ring, and an acetamide functional group. This unique structure is believed to contribute to its diverse biological activities. The molecular formula is and it has a molecular weight of 304.37 g/mol.
Antimicrobial Activity
Screening Studies : Various studies have assessed the antimicrobial properties of benzoxazole derivatives, including Compound A. In vitro tests have shown that compounds with similar structures exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | Bacillus subtilis | 32 µg/mL |
| A | Escherichia coli | 64 µg/mL |
| A | Candida albicans | 16 µg/mL |
Note: MIC values are indicative of the concentration required to inhibit the growth of the organism.
Mechanism of Action : The antimicrobial activity is suggested to stem from the ability of these compounds to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for microbial survival.
Anticancer Activity
Recent research highlights the potential anticancer properties of Compound A. Studies indicate that derivatives of benzoxazole can selectively target cancer cells while sparing normal cells.
Case Studies
- In vitro Studies : Research conducted on various cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) demonstrated that Compound A exhibits significant cytotoxicity. For instance, it showed a reduction in cell viability by over 70% at concentrations above 10 µM in MCF-7 cells.
- Structure–Activity Relationship (SAR) : The presence of specific substituents on the benzoxazole or thiazole rings influences the compound's efficacy. For example, electron-donating groups have been associated with increased activity against certain cancer types.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF-7 | 8.5 | 5.0 |
| A549 | 10.2 | 4.0 |
| HepG2 | 15.0 | 3.5 |
IC50 is the concentration required to inhibit cell growth by 50%.
Safety and Toxicity
While the biological activities are promising, toxicity studies are crucial for evaluating safety profiles. Preliminary studies indicate that Compound A exhibits moderate toxicity in zebrafish embryos, suggesting a need for further investigation into its safety for potential therapeutic use.
Q & A
Q. What are the standard synthetic routes and critical reaction conditions for synthesizing this compound?
Methodological Answer: The synthesis typically involves multi-step reactions, leveraging coupling strategies between benzoxazole and thiophene-thiazole moieties. Key steps include:
- Acetamide bond formation : Reacting a benzoxazole-containing intermediate with a thiazole-methylamine derivative using chloroacetyl chloride in the presence of a base (e.g., triethylamine) in solvents like dioxane at 20–25°C .
- Purification : Recrystallization from ethanol-DMF mixtures to isolate the final product .
- Critical conditions : Temperature control (reflux for thioether bond formation), stoichiometric ratios, and pH adjustment to minimize side reactions .
Q. Table 1. Representative Synthetic Conditions
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
Methodological Answer:
- 1H/13C NMR : Identifies proton environments (e.g., methyl groups on thiazole at δ 2.5 ppm) and carbonyl signals (δ 165 ppm for acetamide C=O) .
- IR Spectroscopy : Confirms amide bonds via C=O stretches (~1650 cm⁻¹) and aromatic C-H bends .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns to confirm structural integrity .
Q. Table 2. Key Spectroscopic Markers
| Technique | Key Peaks/Data | Structural Feature | Reference |
|---|---|---|---|
| 1H NMR | δ 2.5 (s, 3H) | Methyl on thiazole | |
| 13C NMR | δ 165 ppm | Acetamide carbonyl | |
| IR | ~1650 cm⁻¹ | Amide bond |
Q. What intermediates are commonly utilized in its synthesis?
Methodological Answer: Key intermediates include:
- 2-Amino-5-(thiophen-2-yl)thiazole : Prepared via Hantzsch thiazole synthesis using thiourea and α-haloketones .
- Benzoxazole-acetic acid derivatives : Synthesized via cyclization of o-aminophenols with bromoacetic acid under acidic conditions .
Advanced Research Questions
Q. How can reaction yields be optimized given steric hindrance from benzoxazole and thiophene-thiazole groups?
Methodological Answer:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates .
- Stepwise coupling : Isolate and purify intermediates before final acetamide bond formation to reduce steric clashes .
- Catalysts : Use phase-transfer catalysts to improve reaction efficiency in heterogeneous systems .
Q. How are discrepancies between calculated and observed elemental analysis data resolved?
Methodological Answer:
- Recrystallization : Repeat purification using mixed solvents (e.g., ethanol-DMF) to remove impurities .
- Alternative techniques : Cross-validate with combustion analysis or X-ray crystallography to confirm stoichiometry .
Q. How does molecular docking inform its potential biological activity?
Methodological Answer:
- Software tools : AutoDock Vina or Schrödinger Suite for docking studies, using crystal structures (if available) or homology models .
- Parameters : Focus on binding affinity (ΔG), hydrogen bonding with target active sites (e.g., enzyme pockets), and steric complementarity .
- Validation : Compare docking poses with experimental IC50 values from enzyme inhibition assays .
Q. How can tautomerism in the thiazole or benzoxazole rings be experimentally validated?
Methodological Answer:
Q. What strategies improve crystallization success for X-ray diffraction studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
